Kijanimicina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

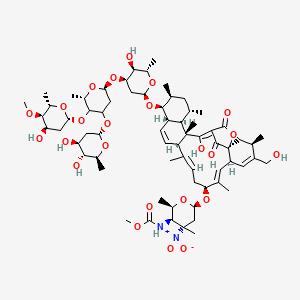

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate is a novel antibiotic produced by the actinomycete Actinomadura kijaniata. It has a unique tetronic acid structure and contains a branched chain tetrasaccharide moiety. The molecule also features a novel nitrosugar, 2,3,4,6-tetradeoxy-4-methoxy-carbonylamino-3-C-methyl-3-nitro-β-D-xylo-hexopyranose (D-kijanose) . methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate exhibits a broad spectrum of bioactivities, including antibacterial, antimalarial, and antitumor properties .

Aplicaciones Científicas De Investigación

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate has numerous scientific research applications across various fields:

Chemistry: methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate’s unique structure and biosynthetic pathway make it a valuable model for studying the biosynthesis of spirotetronate antibiotics and nitrosugars

Biology: The compound’s broad spectrum of bioactivities, including antibacterial, antimalarial, and antitumor properties, makes it a subject of interest in biological research

Medicine: methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate’s potent antibacterial and antitumor activities have potential therapeutic applications in treating bacterial infections and cancer

Industry: The compound’s unique properties and bioactivities make it a potential candidate for the development of new pharmaceuticals and other industrial applications

Mecanismo De Acción

Target of Action

Kijanimicin, an antibiotic produced by the actinomycete Actinomadura kijaniata, exhibits a broad spectrum of bioactivities . It has been reported to show strong antibacterial activity against Propionibacterium acne and Bacillus subtilis .

Mode of Action

The aglycone kijanolide, a core component of kijanimicin, is formed by the combined action of a modular Type-I polyketide synthase, a conserved set of enzymes involved in formation, attachment, and intramolecular cyclization of a glycerate-derived three-carbon unit . This forms the core of the spirotetronate moiety, a unique tetronic acid structure . KijX, an enzyme encoded in the kijanimicin gene cluster, acts on kijanimicin as a glycosyl hydrolase . Kijanimicin deglycosylated by KijX loses its antibacterial activity .

Biochemical Pathways

The complete pathway for the formation of TDP-l-digitoxose, one of the two sugar donors used in the construction of kijanimicin, was elucidated through biochemical analysis of four enzymes encoded in the gene cluster . The genes involved in the biosynthesis of the unusual deoxysugar d-kijanose have also been identified .

Pharmacokinetics

Information on the pharmacokinetics of kijanimicin is limited. It is known that kijanimicin is stable in buffered solution from ph 6 to 8 at room temperature and up to 100°c for at least 30 minutes .

Result of Action

The functional expression of phosphopantetheinyl transferase (SFP) and major facilitator superfamily (MFS) transporter genes in Bacillus halotolerans LDFZ001, which harbors a new kijanimicin biosynthetic gene cluster, contributes to its antipathogen ability .

Action Environment

Kijanimicin loses activity immediately at room temperature at pH 2 to 3 and pH 9 to 10 . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and pH.

Análisis Bioquímico

Biochemical Properties

Kijanimicin interacts with various enzymes and proteins in biochemical reactions. The complete pathway for the formation of TDP-l-digitoxose, one of the two sugar donors used in the construction of Kijanimicin, was elucidated through the biochemical analysis of four enzymes encoded in the gene cluster .

Molecular Mechanism

The aglycone kijanolide, a part of Kijanimicin, is formed by the combined action of a modular Type-I polyketide synthase, a conserved set of enzymes involved in the formation, attachment, and intramolecular cyclization of a glycerate-derived three-carbon unit, which forms the core of the spirotetronate moiety .

Métodos De Preparación

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate is produced through the cultivation of Actinomadura kijaniata in an aqueous nutrient medium. The medium typically contains beef extract, tryptose, dextrose, potato starch, and calcium carbonate, with the pH adjusted to 7.2 prior to sterilization . The fermentation process involves cultivating the microorganism until substantial antibacterial activity is achieved, followed by the isolation of kijanimicin as such or in the form of a pharmaceutically acceptable salt .

Análisis De Reacciones Químicas

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of kijanimicin can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparación Con Compuestos Similares

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate is structurally similar to other spirotetronate antibiotics, such as lobophorins and arisostatins . These compounds share a similar structural skeleton and possess D-kijanose moieties at specific positions. kijanimicin is unique due to its specific structural features and bioactivities . Other similar compounds include saccharocarcin, chlorothricin, versipelostatin, and tetrocarcin .

Propiedades

Número CAS |

78798-08-0 |

|---|---|

Fórmula molecular |

C67H100N2O24 |

Peso molecular |

1317.5 g/mol |

Nombre IUPAC |

methyl N-[(2R,3R,4S,6R)-6-[[(3R,6S,7E,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |

InChI |

InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15-,30-20+,61-53+/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43+,44+,45-,46+,47+,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59-,60-,65-,66+,67?/m0/s1 |

Clave InChI |

LKSBZILVASNBPF-WPZATFCYSA-N |

SMILES |

CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C |

SMILES isomérico |

C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]\3([C@@H](C=C2)/C(=C\C[C@@H](/C(=C/[C@@H]4C=C([C@@H](CC45C(=O)/C(=C3\O)/C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)O)C |

SMILES canónico |

CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Kijanimicin; Kijanimicin sodium salt; |

Origen del producto |

United States |

Q1: What is the molecular formula and weight of kijanimicin?

A1: Kijanimicin has a molecular formula of C65H95NO22 and a molecular weight of 1298 g/mol. [, ]

Q2: What spectroscopic techniques are useful for characterizing kijanimicin?

A2: Various spectroscopic techniques have been employed to elucidate the structure of kijanimicin. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques like NOESY, for determining the connectivity and spatial arrangement of atoms. [] * Fast Atom Bombardment Mass Spectrometry (FABMS) for molecular weight determination and structural information through fragmentation patterns, particularly useful for identifying the presence of the nitrosugar moiety. [] * X-ray crystallography has also been instrumental in determining the absolute stereochemistry of kijanimicin. []

Q3: What is known about the biosynthesis of kijanimicin?

A3: Research has identified a 107.6 kb segment of the Actinomadura kijaniata chromosome containing the kijanimicin biosynthetic locus. [] This locus encodes enzymes involved in several key processes:

- TDP-L-digitoxose formation: This pathway involves four characterized enzymes. []

- Kijanolide formation: This aglycone core is assembled via a Type-I polyketide synthase and enzymes facilitating glycerate-derived unit attachment and cyclization to form the spirotetronate moiety. []

- D-kijanose biosynthesis: This unique deoxysugar involves several dedicated enzymes, including a flavoenzyme predicted to be involved in nitro group formation. []

Q4: Are there other antibiotics with similar biosynthetic pathways to kijanimicin?

A4: Yes, the identification of the kijanimicin gene cluster has shed light on the biosynthesis of other spirotetronate antibiotics, including chlorothricin, abyssomicin, quartromicin, and tetrocarcin. These compounds share conserved genes and likely follow similar biosynthetic logic, particularly in tetronate ring formation and potential Diels-Alder reactions for spirotetronate assembly. []

Q5: What is the spectrum of antimicrobial activity of kijanimicin?

A5: Kijanimicin exhibits activity against a range of Gram-positive bacteria and anaerobic microorganisms. It has shown promising in vivo activity against malaria. [, ]

Q6: Is the mechanism of action of kijanimicin understood?

A6: While the precise mechanism of action remains to be fully elucidated, its structural similarity to other spirotetronate antibiotics suggests potential mechanisms. Further research is needed to confirm these hypotheses.

Q7: Have there been attempts to synthesize kijanimicin or its fragments?

A7: Yes, significant efforts have focused on the synthesis of kijanimicin and its key structural components. * Digitoxose Trisaccharide: Researchers have successfully synthesized the α-linked digitoxose trisaccharide fragment of kijanimicin using glycosyl sulfonates, demonstrating their unexpected utility in constructing this challenging moiety. [, ]* D-Rubranitrose & D-Kijanose: These branched-chain nitro sugars have been chemically synthesized, providing valuable insights into their stereochemistry and enabling further investigations into their biological roles. [, ]

Q8: Has kijanimicin been investigated for its antitumor activity?

A8: Yes, kijanimicin has shown in vitro antitumor activity. In in vivo studies using mice models, it demonstrated significant inhibition of P388 leukemia and slight inhibition of B16 melanoma. []

Q9: What are the potential applications of kijanimicin?

A9: Kijanimicin's unique structure and biological activities make it a promising candidate for:

- Development of novel antibiotics: Its activity against Gram-positive bacteria and anaerobic microorganisms, particularly its in vivo antimalarial activity, warrants further investigation for therapeutic potential. [, ]

- Anticancer drug development: Its demonstrated in vitro and in vivo antitumor activity suggests a potential for developing new cancer therapies. []

- Tool compound for biochemical studies: Kijanimicin and its derivatives can be valuable tools for studying glycosyltransferases, sugar biosynthesis pathways, and their roles in bacterial cell wall formation or other biological processes. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.